molecular formula C16H17NO3 B6617213 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid CAS No. 1510695-16-5

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid

Cat. No.: B6617213
CAS No.: 1510695-16-5
M. Wt: 271.31 g/mol
InChI Key: SVYQJDRQAKFKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety linked to a pyridine derivative through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through a condensation reaction involving 2,6-dimethyl-4-pyridone and an appropriate alkylating agent.

    Linking the Pyridine Derivative to Benzoic Acid: The pyridine derivative is then linked to benzoic acid through an ethyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.

Mechanism of Action

The mechanism of action of 3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid
  • 4-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid

Uniqueness

3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[2-(2,6-dimethyl-4-oxopyridin-1-yl)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-15(18)9-12(2)17(11)7-6-13-4-3-5-14(10-13)16(19)20/h3-5,8-10H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYQJDRQAKFKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1CCC2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.